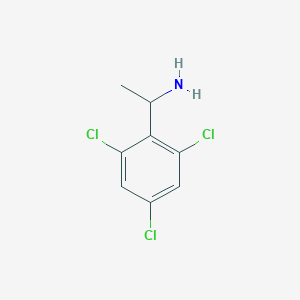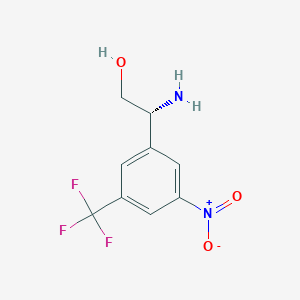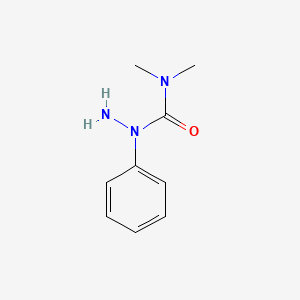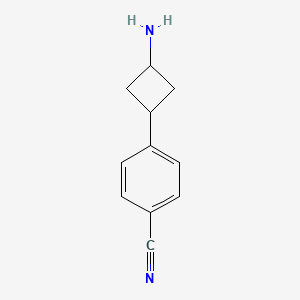
4-(3-Aminocyclobutyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminocyclobutyl)benzonitrile is a chemical compound with the molecular formula C11H12N2. It consists of a benzonitrile group attached to a cyclobutyl ring, which is further substituted with an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclobutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-aminocyclobutylboronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(3-Aminocyclobutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(3-Aminocyclobutyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-(3-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the periplasmic adapter protein AcrA and the efflux pump AcrB in bacteria, thereby inhibiting their function. This inhibition prevents the bacteria from expelling antibiotics, making them more susceptible to treatment . The compound’s interaction with these proteins involves hydrogen bonding and hydrophobic interactions, which stabilize the binding and enhance its inhibitory effect .
相似化合物的比较
Similar Compounds
4-Aminobenzonitrile: Similar structure but lacks the cyclobutyl ring.
4-(3-Aminocyclobutyl)pyrimidin-2-amine: Shares the cyclobutyl ring but has a pyrimidine ring instead of a benzonitrile group.
Uniqueness
4-(3-Aminocyclobutyl)benzonitrile is unique due to its combination of a benzonitrile group and a cyclobutyl ring with an amino substitution. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
149506-15-0 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC 名称 |
4-(3-aminocyclobutyl)benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2 |
InChI 键 |
MLZPXGWETGEYDP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1N)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


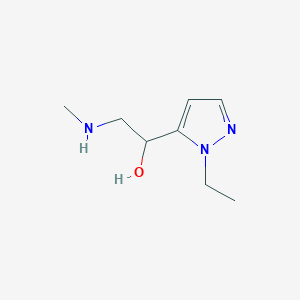

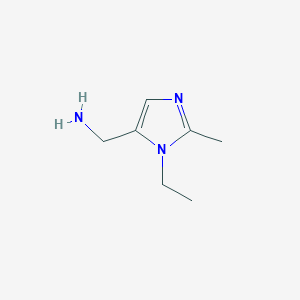
![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
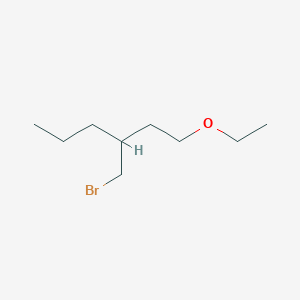
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
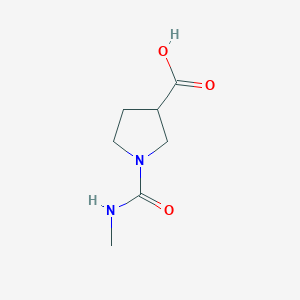
![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)
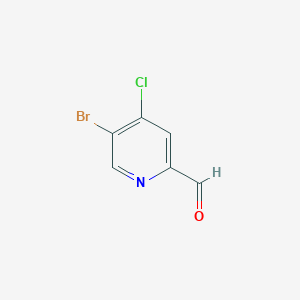
![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
